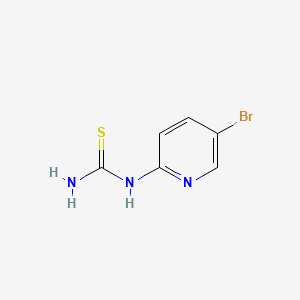

1-(5-Bromopyridin-2-yl)thiourea

Übersicht

Beschreibung

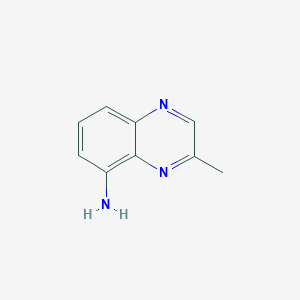

1-(5-Bromopyridin-2-yl)thiourea, also known as BPTU, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is an organobromine compound that contains a thiourea group, a pyridine ring, and a bromine atom. BPTU is a versatile compound that has been used in a variety of synthetic applications, including catalysis and organic synthesis. Furthermore, it has been studied for its potential applications in biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

1-(5-Bromopyridin-2-yl)thiourea serves as a precursor in the synthesis of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives. These compounds were prepared with good yields by reaction with 5-bromo-2-isothiocyanatopyridine, although they showed no significant antiviral activity against HIV-1 RT (Cirrincione et al., 2014).

Structural Studies

The synthesis and structural analysis of thiourea derivatives of functionally substituted pyridines, including this compound, have been conducted. These studies utilized NMR spectroscopy to confirm the structures of the synthesized compounds, highlighting the importance of this compound in the development of new chemical entities with potential pharmacological properties (Nurkenov et al., 2021).

Biological Activity

A variety of thiourea derivatives, including those derived from this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. The studies aimed at identifying new therapeutic agents reveal the potential of this compound derivatives in contributing to the development of new antimicrobial and antifungal agents, demonstrating varied efficacy against different microbial strains (Lanjewar et al., 2010).

Halogen Bond Studies

The study of C-Br...S halogen bonds in novel thiourea N-oxide cocrystals provided insights into the structural chemistry of thiourea derivatives. This research highlighted the significance of this compound in understanding halogen bonding interactions, which can be crucial for designing new materials and drugs (Wzgarda-Raj et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(5-Bromopyridin-2-yl)thiourea is the enzyme α-glucosidase . This enzyme plays a crucial role in the treatment of type II diabetes mellitus .

Mode of Action

This compound interacts with α-glucosidase, inhibiting its activity . The inhibition of α-glucosidase slows down the breakdown of carbohydrates into glucose, thus reducing the rise in blood glucose levels after a meal .

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. Normally, α-glucosidase breaks down complex carbohydrates into simple sugars for absorption. By inhibiting this enzyme, this compound slows down this process, leading to a more gradual absorption of glucose from the digestive tract .

Result of Action

The result of the action of this compound is a reduction in post-meal blood glucose levels . This is beneficial for individuals with type II diabetes mellitus, as it helps to control their blood sugar levels and manage their condition .

Biochemische Analyse

Biochemical Properties

1-(5-Bromopyridin-2-yl)thiourea plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme α-glucosidase . This enzyme is crucial in the breakdown of carbohydrates into glucose, and its inhibition can help manage blood sugar levels in diabetic patients. The compound interacts with the active site of α-glucosidase, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . Additionally, this compound has shown potential interactions with other biomolecules, including proteins involved in metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, the compound can modulate the activity of enzymes involved in glucose metabolism, leading to changes in cellular energy production and storage . Furthermore, this compound has been shown to affect the expression of genes related to insulin signaling and glucose transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of α-glucosidase, inhibiting its activity and preventing the breakdown of carbohydrates into glucose . This inhibition is achieved through the formation of hydrogen bonds and other interactions with the enzyme’s active site . Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound has been observed to maintain its inhibitory activity against α-glucosidase, although some degradation may occur under certain conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of glucose metabolism and insulin signaling .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit α-glucosidase and manage blood sugar levels without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism . The compound interacts with enzymes such as α-glucosidase, modulating their activity and affecting the overall metabolic flux . Additionally, it has been shown to influence the levels of various metabolites, including glucose and insulin .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics . The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in certain tissues, particularly those involved in glucose metabolism, such as the liver and pancreas .

Subcellular Localization

This compound has been observed to localize in specific subcellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of the compound can influence its activity and function, particularly in terms of enzyme inhibition and metabolic regulation .

Eigenschaften

IUPAC Name |

(5-bromopyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEBPIDYSNIWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634154 | |

| Record name | N-(5-Bromopyridin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31430-38-3 | |

| Record name | N-(5-Bromopyridin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-BROMO-PYRIDIN-2-YL)THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.